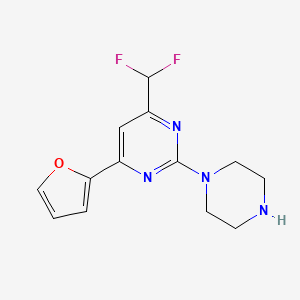

4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

Systematic Name

The compound is formally named 4-(difluoromethyl)-6-(furan-2-yl)-2-piperazin-1-ylpyrimidine based on IUPAC rules. This designation reflects the core pyrimidine ring with substituents at positions 2, 4, and 6:

- Position 2 : A piperazin-1-yl group (a six-membered nitrogen-containing heterocycle).

- Position 4 : A difluoromethyl group (–CHF₂).

- Position 6 : A furan-2-yl group (a five-membered aromatic ring with oxygen at position 2).

Molecular Formula and Weight

The molecular formula is C₁₃H₁₄F₂N₄O , with a computed molecular weight of 280.27 g/mol (). This matches the stoichiometric arrangement of the pyrimidine core, substituents, and heteroatoms.

Key Identifiers

Three-Dimensional Conformational Studies

Conformer Generation and Sampling

The compound’s 3D structure has been computationally modeled using OMEGA software (OpenEye Scientific Software) as part of the PubChem3D initiative. Key parameters include:

- Force Field : MMFF94s (with coulombic terms excluded to avoid intramolecular interaction bias).

- Energy Window : 25 kcal/mol for torsion searches, ensuring coverage of low-energy conformers.

- Conformer Count : Up to 500 diverse conformers per compound, sampled to maintain a minimum root-mean-square deviation (RMSD) between non-hydrogen atoms.

Structural Features

- Piperazin-1-yl Group : The nitrogen-containing ring adopts a chair-like conformation, enabling hydrogen bonding or hydrophobic interactions.

- Difluoromethyl Group : The –CHF₂ substituent introduces steric and electronic effects, influencing molecular flexibility.

- Furan-2-yl Ring : A planar aromatic system with oxygen at position 2, contributing to π-stacking or dipole interactions.

Pharmacophore Analysis

PubChem3D assigns pharmacophore features based on functional groups:

| Feature | Role | Location |

|---|---|---|

| Hydrogen Bond Donor | Potential H-bond acceptor | Piperazin nitrogen(s) |

| Aromatic Ring | π-π interactions | Pyrimidine core |

| Fluorinated Carbon | Polar interactions | Difluoromethyl group |

X-ray Crystallographic Data Interpretation

Methodology

While no experimental X-ray crystallography data exists for this compound, the process involves:

- Crystal Growth : Obtaining high-purity crystals (e.g., via solvent evaporation or vapor diffusion).

- Diffraction Analysis : Measuring X-ray scattering patterns to resolve atomic positions.

- Structure Refinement : Iteratively adjusting coordinates to match observed data.

Theoretical Insights

- Unit Cell Parameters : Theoretical models suggest a monoclinic or orthorhombic lattice, typical for small organic molecules.

- Hydrogen Bonding : Piperazin-1-yl nitrogen may form hydrogen bonds with oxygen or nitrogen atoms, stabilizing the crystal lattice.

- Molecular Packing : Furan-2-yl and pyrimidine rings likely engage in stacking interactions, while difluoromethyl groups minimize steric clashes.

Challenges

- Crystal Solubility : Low solubility in common solvents (e.g., ethanol, DMSO) may hinder crystal growth.

- Disorder : Flexibility in the piperazin ring could lead to conformational disorder, complicating structure resolution.

Propriétés

IUPAC Name |

4-(difluoromethyl)-6-(furan-2-yl)-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N4O/c14-12(15)10-8-9(11-2-1-7-20-11)17-13(18-10)19-5-3-16-4-6-19/h1-2,7-8,12,16H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBNJPGNUSMOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CC(=N2)C(F)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of a difluoromethyl-substituted pyrimidine with a furyl-substituted piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The furyl group can be oxidized to form furanones.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of furanones.

Reduction: Conversion to methyl-substituted pyrimidines.

Substitution: Formation of various substituted piperazines.

Applications De Recherche Scientifique

4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Furyl)-4,5-dihydrooxazole

- 4-(2-Furyl)-3-buten-2-one

- 2-(2-Furyl)vinylimidazo[4,5-b]phenazine

Uniqueness

4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine is unique due to the presence of both a difluoromethyl group and a piperazine moiety, which confer distinct chemical and biological properties

Activité Biologique

4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and implications for drug development, supported by data tables and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 454.52 g/mol |

| Molecular Formula | C25H28F2N4O2 |

| LogP | 5.3212 |

| Polar Surface Area | 45.425 Ų |

| Hydrogen Bond Acceptors | 5 |

These properties suggest a moderate lipophilicity and potential for cell membrane permeability, which are critical for biological activity.

Antiviral Activity

Recent studies indicate that derivatives of pyrimidine compounds, including those similar to 4-(difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine, exhibit significant antiviral properties. For instance, the compound's structural analogs have shown promising activity against the chikungunya virus (CHIKV), with selectivity indices greater than 61 in optimized variants . The mechanism of action typically involves inhibition of viral replication pathways.

Anticancer Potential

In vitro assays have demonstrated that related pyrimidine derivatives inhibit cell proliferation in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides have been reported to significantly reduce migration and invasion in A431 vulvar epidermal carcinoma cells . Although specific data on the difluoromethyl derivative is limited, its structural similarities suggest potential anticancer activity.

Case Studies

- Antiviral Optimization : In a study optimizing pyrimidine derivatives for antiviral activity against CHIKV, modifications to the piperazine linker resulted in improved efficacy and reduced cytotoxicity. The most promising compounds showed EC50 values significantly lower than their predecessors .

- Anticancer Evaluation : Another research effort focused on synthesizing pyrimidine analogs to evaluate their effects on cancer cell lines. The findings indicated that certain modifications led to enhanced inhibitory effects on cell growth and migration, suggesting a pathway for further development .

Q & A

What are the key synthetic strategies for preparing 4-(difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine?

Basic Research Question

The synthesis typically involves a multi-step approach:

- Pyrimidine Core Formation : Cyclocondensation of β-keto esters with amidines or urea derivatives under acidic conditions to form the pyrimidine ring.

- Substituent Introduction :

- Furan-2-yl Group : Suzuki-Miyaura cross-coupling with a furan-2-yl boronic acid at the 6-position of the pyrimidine core .

- Piperazine-1-yl Group : Nucleophilic aromatic substitution (SNAr) at the 2-position using piperazine under reflux in a polar aprotic solvent (e.g., DMF, DMSO) .

- Difluoromethyl Group : Fluorination via deoxofluorinating agents (e.g., DAST or Deoxo-Fluor) at the 4-position .

- Optimization : Reaction yields (60–85%) depend on temperature control (70–110°C), inert atmosphere (N₂/Ar), and catalysts (e.g., Pd(PPh₃)₄ for coupling) .

How is the structural integrity of this compound validated in academic research?

Basic Research Question

Advanced analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., furan protons at δ 6.3–7.4 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm) .

- ¹⁹F NMR : Verify difluoromethyl group (δ -110 to -120 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error .

- X-ray Crystallography : Resolve dihedral angles between pyrimidine, furan, and piperazine moieties (e.g., 12–86° deviations reported in analogous structures) .

What biological screening assays are suitable for initial evaluation of this compound?

Basic Research Question

Common assays include:

- Enzyme Inhibition Studies : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence/colorimetric readouts .

- Receptor Binding Assays : Radioligand displacement tests (e.g., serotonin/dopamine receptors due to piperazine’s affinity) .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., IC₅₀ values compared to controls like doxorubicin) .

How do structural modifications influence the compound’s bioactivity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- Piperazine Substitution : N-alkylation (e.g., methyl, ethyl) enhances blood-brain barrier penetration but reduces solubility .

- Furan vs. Thiophene : Replacing furan with thiophene increases lipophilicity (logP +0.5) but may reduce metabolic stability .

- Difluoromethyl Impact : Fluorination improves metabolic resistance (t₁/₂ increased by 2–3× in microsomal assays) but complicates synthesis .

- Data-Driven Design : Use QSAR models to predict binding affinities and optimize substituents .

How can reaction yields be optimized for large-scale synthesis?

Advanced Research Question

Key strategies include:

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions improve yields from 60% to >85% .

- Solvent Optimization : Switching from DMF to DMAc reduces byproduct formation in SNAr reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclocondensation steps .

What methodologies address low solubility in biological assays?

Advanced Research Question

Solutions include:

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .

- Salt Formation : Hydrochloride salts of the piperazine moiety improve aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) .

- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles enhances bioavailability .

How should researchers resolve contradictions in reported biological data?

Advanced Research Question

Approaches to address discrepancies:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .

- Purity Verification : HPLC-MS (≥95% purity) to rule out impurity-driven effects .

- Orthogonal Assays : Confirm activity via SPR (binding kinetics) and cellular thermal shift assays (CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.